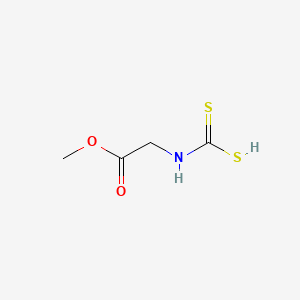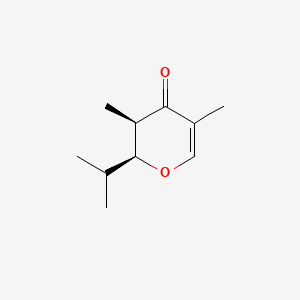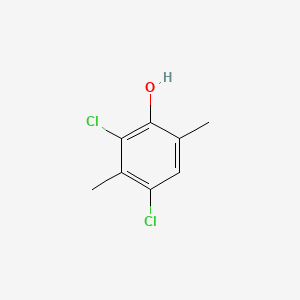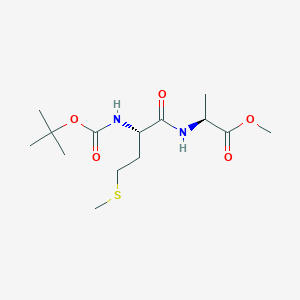
Boc-met-ala-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-met-ala-ome, also known as N-tert-butoxycarbonyl-L-methionyl-L-alanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a protected form of the dipeptide methionine-alanine. The Boc group (tert-butoxycarbonyl) is used to protect the amino group of methionine, while the methyl ester protects the carboxyl group of alanine. This compound is valuable in various chemical and biological research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-ala-ome typically involves the following steps:
Protection of Methionine: Methionine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-methionine.
Coupling with Alanine: Boc-methionine is then coupled with alanine methyl ester hydrochloride using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Boc-methionine and alanine methyl ester are synthesized and purified.
Automated Peptide Synthesizers: Automated peptide synthesizers are often used to streamline the coupling process, ensuring high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Boc-met-ala-ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions
Major Products Formed
Deprotection: Methionyl-alanine methyl ester.
Hydrolysis: Boc-methionyl-alanine.
Scientific Research Applications
Boc-met-ala-ome is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of peptide-based materials and biopolymers
Mechanism of Action
The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-ala-ome: N-tert-butoxycarbonyl-L-alanine methyl ester.
Boc-met-ome: N-tert-butoxycarbonyl-L-methionine methyl ester.
Boc-met-ala: N-tert-butoxycarbonyl-L-methionyl-L-alanine
Uniqueness
Boc-met-ala-ome is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of deprotection make it a preferred choice for researchers .
Properties
Molecular Formula |
C14H26N2O5S |
|---|---|
Molecular Weight |
334.43 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1 |
InChI Key |
DMNVPALQHCBBCC-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



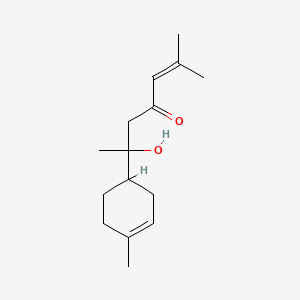
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

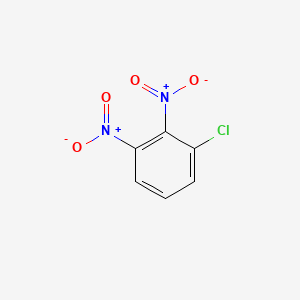
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
